(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes bromine, chlorine, and sulfur atoms
Properties
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3S2/c1-11-8-14(3-4-15(11)21)24-6-7-25-16-5-2-13(20)9-12(16)10-17-18(23)22-19(26)27-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,26)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFROMNDFLZFOG-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This is achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone core with a benzaldehyde derivative in the presence of a base.
Etherification: The phenolic hydroxyl group of the intermediate is etherified using an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are carried out in large reactors with efficient mixing and temperature control.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones with different functional groups.
Scientific Research Applications
(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, in medicinal applications, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{5-bromo-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms and the thiazolidinone core contribute to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
